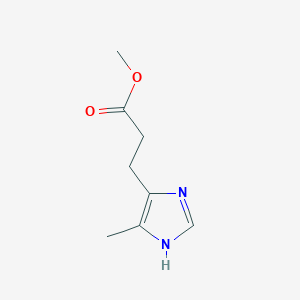

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

CAS No.:

Cat. No.: VC16832815

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | NVWXIYHRWMCEEX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CN1)CCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate belongs to the imidazole family, a class of heterocyclic aromatic compounds with two nitrogen atoms in the ring. The compound’s IUPAC name, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, reflects its substituents:

The molecular structure is represented by the SMILES notation CC1=C(N=CN1)CCC(=O)OC , which encodes the connectivity of atoms. The imidazole ring contributes to the compound’s aromaticity and polarity, while the ester group enhances its solubility in organic solvents.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.19 g/mol | |

| InChI Key | NVWXIYHRWMCEEX-UHFFFAOYSA-N | |

| CAS Number (Free Base) | 145133-10-4 | |

| CAS Number (Hydrochloride) | 31434-93-2 |

Physical and Chemical Properties

Physicochemical Parameters

The free base form of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate exhibits the following properties:

-

Boiling Point: Estimated >300°C based on analogous imidazole derivatives .

-

Density: ~1.18 g/cm³ (similar to its hydrochloride counterpart) .

-

Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and partially soluble in methanol .

The hydrochloride salt (CAS 31434-93-2) has distinct properties:

Table 2: Comparative Properties of Free Base and Hydrochloride Salt

| Property | Free Base | Hydrochloride |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.19 g/mol | 154.17 g/mol (free base) |

| Melting Point | Not reported | 42–45°C |

| Solubility | Organic solvents | Dichloromethane, methanol |

Synthesis and Derivative Formation

Derivatives and Modifications

The hydrochloride salt (CAS 31434-93-2) is a common derivative, enhancing solubility for pharmacological studies . Another variant, (S)-methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate (CAS 36097-48-0), incorporates an acetamido group for chiral synthesis .

Applications and Research Significance

Biochemical Research

The compound’s ester group facilitates prodrug design, where enzymatic hydrolysis releases active carboxylic acids in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume